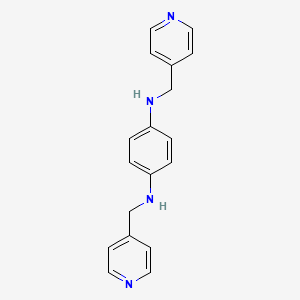
1-N,4-N-Bis(pyridin-4-ylmethyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4-bis[(pyridin-4-yl)methyl]benzene-1,4-diamine is an organic compound that belongs to the class of pyridine-based ligands. These ligands are known for their ability to form stable complexes with various metals due to their σ-donating and π-accepting properties . The compound is often used as an intermediate in organic synthesis and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N4-bis[(pyridin-4-yl)methyl]benzene-1,4-diamine can be synthesized in a single step from 4,4’-bipyridine and 1,4-dibromobenzene . The reaction typically involves the use of a palladium catalyst under mild conditions to facilitate the coupling of the pyridine and benzene moieties .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves scaling up the laboratory synthesis methods to produce larger quantities while maintaining the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
N1,N4-bis[(pyridin-4-yl)methyl]benzene-1,4-diamine undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine rings.
Scientific Research Applications
N1,N4-bis[(pyridin-4-yl)methyl]benzene-1,4-diamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which N1,N4-bis[(pyridin-4-yl)methyl]benzene-1,4-diamine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine rings act as electron donors, forming stable complexes with metal ions. This coordination can influence various molecular targets and pathways, depending on the specific metal ion and the context of the application .
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Another pyridine-based ligand with similar coordination properties.
N1,N3,N5-tris(4-aminophenyl)benzene-1,3,5-tricarboxamide: A compound with multiple pyridine rings and amine groups, used in similar applications.
N1,N1-bis(4-aminophenyl)benzene-1,4-diamine: A related compound with amine groups instead of pyridine rings.
Uniqueness
N1,N4-bis[(pyridin-4-yl)methyl]benzene-1,4-diamine is unique due to its specific arrangement of pyridine rings and benzene core, which allows for versatile coordination with various metal ions. This makes it particularly useful in the synthesis of complex metal-organic frameworks and other advanced materials .
Properties
Molecular Formula |
C18H18N4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-N,4-N-bis(pyridin-4-ylmethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H18N4/c1-2-18(22-14-16-7-11-20-12-8-16)4-3-17(1)21-13-15-5-9-19-10-6-15/h1-12,21-22H,13-14H2 |
InChI Key |
RCPDWAMWBCXLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CC=NC=C2)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729539.png)
![3-methoxy-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729541.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729554.png)
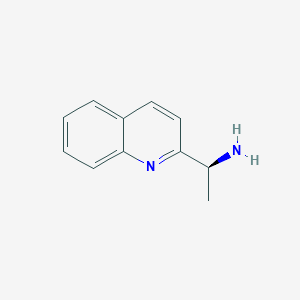
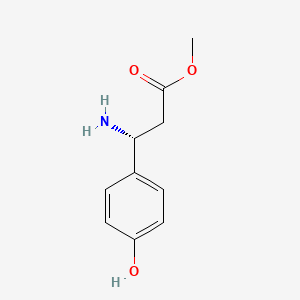
![1-(butan-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729579.png)
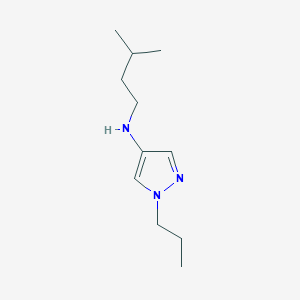
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11729584.png)
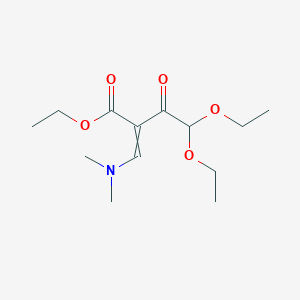

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729607.png)
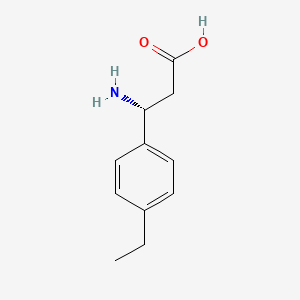
![1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729617.png)
